

# Application Notes & Protocols: Measuring Cell Viability with Glycyrrhizic Acid using the MTS Assay

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## Compound of Interest

Compound Name: Glychionide A

Cat. No.: B1249369

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a comprehensive guide to utilizing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay for the quantitative assessment of cell viability and proliferation in response to Glycyrrhizic Acid (GA), the primary active constituent of licorice root. It includes a detailed experimental protocol, data interpretation guidelines, and visual representations of the experimental workflow and relevant biological pathways.

## Introduction

The MTS assay is a robust, colorimetric method for determining the number of viable cells in culture.[1][2] The assay measures the metabolic activity of a cell population, which is directly proportional to the number of living cells.[3] In this method, the tetrazolium salt MTS is reduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to form a soluble, colored formazan product.[1][4] The quantity of this formazan dye, measured by its absorbance, serves as an indicator of cell viability.[2]

Glycyrrhizic Acid (GA), a natural triterpenoid saponin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[5][6] Its impact on cell viability is complex and highly dependent on cell type and concentration. In various cancer cell lines, such as gastric and leukemia cells, GA has been

shown to inhibit proliferation and induce apoptosis (programmed cell death).[7][8][9]

Conversely, in other contexts, such as with dental pulp stem cells or in protecting against oxidative stress, it can enhance cell viability.[10][11]

These application notes provide a standardized protocol to quantify the effects of Glycyrrhizic Acid on cell viability using the MTS assay, present example data, and illustrate the key molecular pathways involved.

## Principle of the MTS Assay

The MTS assay is based on the cellular reduction of the MTS tetrazolium compound. Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce MTS, in the presence of an electron coupling reagent like phenazine methosulfate (PMS), into a formazan product that is soluble in cell culture media.[3] This conversion results in a colored solution, and the amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the formazan product can be quantified using a spectrophotometer or a 96-well plate reader at a wavelength of 490-500 nm.[1][4][12]

## Experimental Protocols

This section details the necessary steps for performing the MTS assay to evaluate the effect of Glycyrrhizic Acid on a chosen cell line.

## Materials and Reagents

- Adherent or suspension cells of interest
- Complete cell culture medium (Note: Phenol red-free medium is recommended as phenol red can interfere with absorbance readings[13])
- Glycyrrhizic Acid (GA) stock solution (dissolved in an appropriate vehicle, e.g., DMSO or sterile water)
- MTS Reagent Solution (commercially available, often combined with an electron coupling agent like PES or PMS)
- Sterile 96-well flat-bottom microplates

- Multichannel pipette
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader capable of measuring absorbance at 490 nm

## Detailed Protocol

- Cell Seeding:
  - Harvest and count cells. Ensure cell viability is high (>95%).
  - Seed cells into a 96-well plate at a predetermined optimal density. The final volume per well should be 100 µL. Cell density should be optimized to ensure they are in the exponential growth phase during the experiment.[\[13\]](#)
  - Include wells for "cell-free" blanks (medium only) to determine background absorbance.
  - Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub> to allow cells to attach and resume growth.
- Cell Treatment with Glycyrrhizic Acid:
  - Prepare serial dilutions of Glycyrrhizic Acid in complete, phenol red-free culture medium from the stock solution.
  - Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the desired concentrations of GA. For suspension cells, add the concentrated GA solution directly to the wells.
  - Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with medium containing the same concentration of the vehicle used to dissolve GA).
  - Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTS Assay Procedure:

- Following the incubation period, add 20 µL of the MTS reagent solution directly to each well, including the blank controls.[12][14][15]
- Gently tap the plate to mix.
- Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[14][15] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
- Data Collection and Analysis:
  - After incubation, measure the absorbance of each well at 490 nm using a microplate reader.[15]
  - Calculation:
    1. Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.[13]
    2. Calculate the percentage of cell viability for each treatment group using the following formula:[13]
      - $\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Untreated Control Cells}) \times 100$

## Data Presentation

The effect of Glycyrrhizic Acid is cell-type specific. The following tables provide hypothetical data summaries based on published findings for both an anti-proliferative effect on cancer cells and a pro-viability effect on stem cells.

Table 1: Anti-proliferative Effect of Glycyrrhizic Acid on Gastric Cancer Cells (MGC-803) after 48h Treatment. (Hypothetical data based on trends observed in literature[8][9])

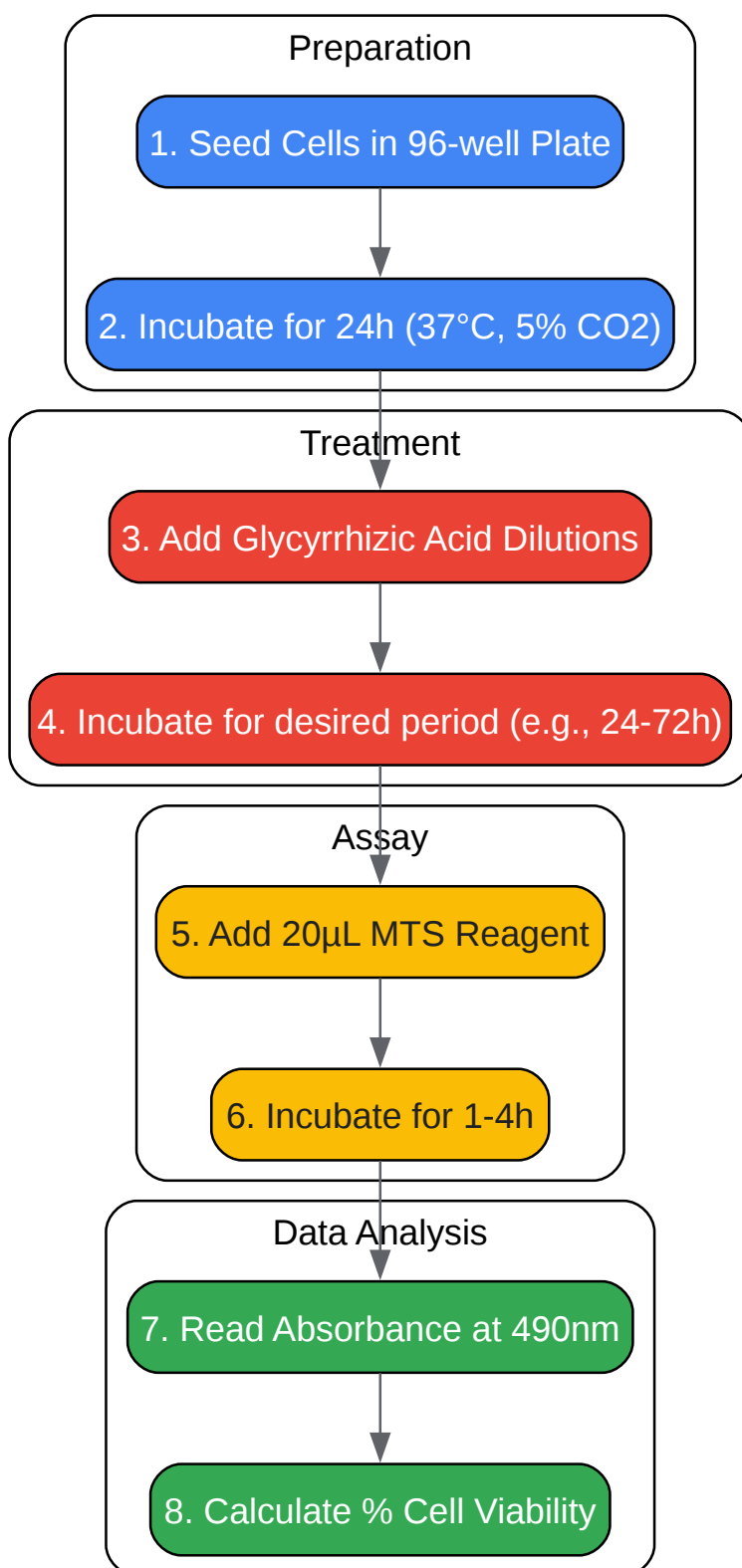
| GA Concentration (µg/mL) | Mean Absorbance (490 nm) ± SD | % Cell Viability |
|--------------------------|-------------------------------|------------------|
| 0 (Untreated Control)    | 1.25 ± 0.08                   | 100%             |
| 500                      | 1.11 ± 0.09                   | 88.8%            |
| 1000                     | 0.88 ± 0.07                   | 70.4%            |
| 2000                     | 0.61 ± 0.05                   | 48.8%            |
| 4000                     | 0.35 ± 0.04                   | 28.0%            |

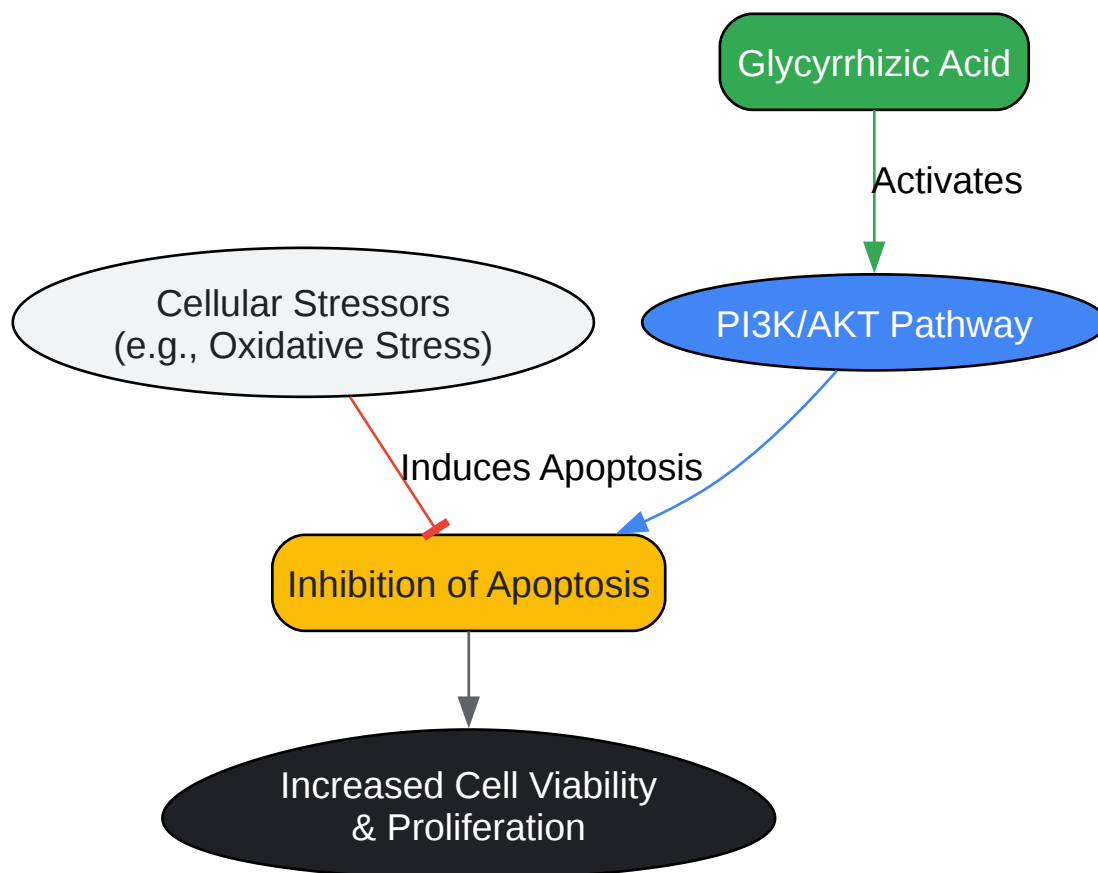
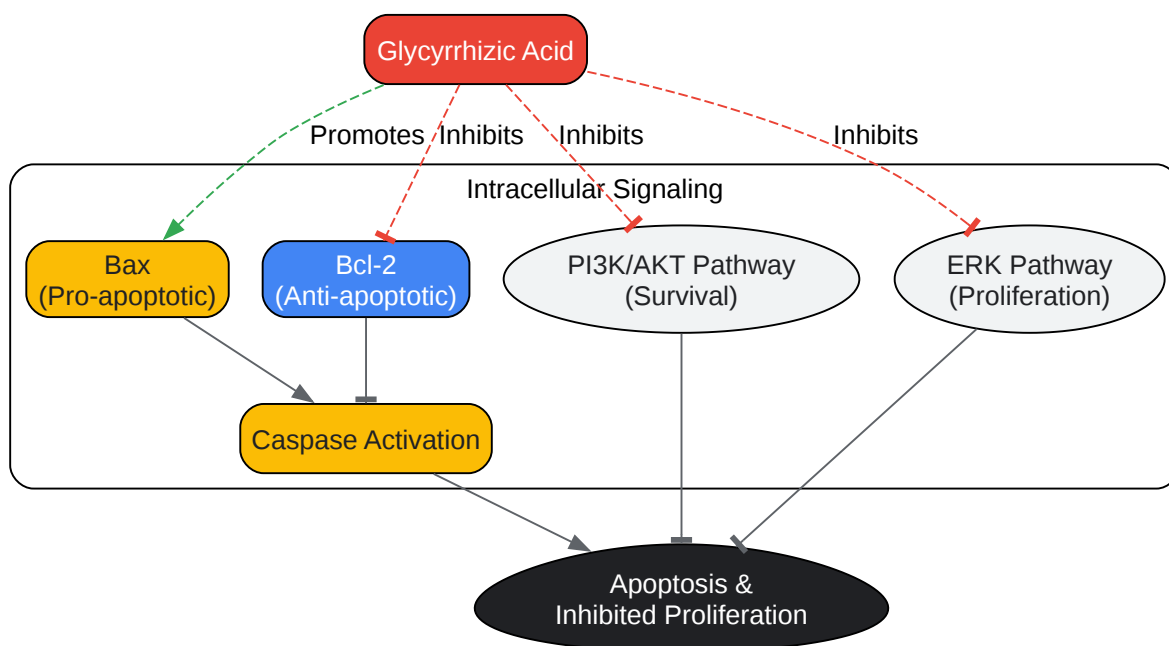
Table 2: Effect of Glycyrrhizic Acid on Dental Pulp Stem Cell (DPSC) Viability after 72h Treatment. (Hypothetical data based on trends observed in literature[11])

| GA Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cell Viability |
|-----------------------|-------------------------------|------------------|
| 0 (Untreated Control) | 0.95 ± 0.06                   | 100%             |
| 6.25                  | 1.15 ± 0.07                   | 121.1%           |
| 12.5                  | 1.12 ± 0.05                   | 117.9%           |
| 25                    | 0.98 ± 0.06                   | 103.2%           |
| 50                    | 0.94 ± 0.07                   | 98.9%            |

## Mandatory Visualizations

### Experimental Workflow Diagram





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- To cite this document: BenchChem. [Application Notes & Protocols: Measuring Cell Viability with Glycyrrhizic Acid using the MTS Assay]. BenchChem, [2025]. [Online PDF]. Available at:



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